Imuracetam

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

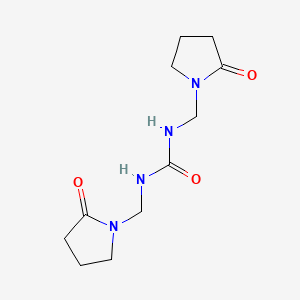

Imuracetam es un compuesto que pertenece a la familia de las racetamas, conocida por sus propiedades nootrópicas. Fue desarrollado en la década de 1970 pero nunca se comercializó . La fórmula química del compuesto es C11H18N4O3, y tiene una masa molar de 254.290 g·mol−1 .

Métodos De Preparación

Análisis De Reacciones Químicas

Imuracetam experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. .

Aplicaciones Científicas De Investigación

Therapeutic Applications

Imuracetam has been investigated for various therapeutic applications:

Cognitive Disorders

- Dementia and Alzheimer's Disease : Research indicates that this compound may improve cognitive deficits associated with dementia. In clinical settings, it has been shown to enhance memory and cognitive function in patients with mild cognitive impairment (MCI) and Alzheimer's disease .

Neurological Conditions

- Multiple Sclerosis (MS) : this compound has potential applications in treating symptoms associated with MS, particularly those related to demyelination. Its ability to promote remyelination and inhibit further demyelination makes it a candidate for managing MS symptoms such as vision and motor control deficits .

- Traumatic Brain Injury (TBI) : Preliminary studies suggest that this compound may aid in cognitive recovery following TBI by enhancing neuroplasticity and protecting against neuronal loss .

Case Studies and Clinical Trials

Several studies have documented the efficacy of this compound in clinical settings:

Clinical Efficacy in Dementia Patients

A prospective study involving 276 patients with cognitive disorders showed that those treated with this compound exhibited significant improvements in cognitive function over a 12-month period compared to control groups. The study highlighted the compound's role in preserving neuropsychological parameters and enhancing emotional stability among patients .

Multiple Sclerosis Treatment

Research utilizing animal models of MS demonstrated that this compound significantly accelerated myelin repair processes. In these studies, treated subjects exhibited reduced severity of symptoms associated with demyelination, suggesting a potential role for this compound as a therapeutic agent in MS management .

Comparative Analysis of Racetam Compounds

To better understand the positioning of this compound within the racetam family, the following table summarizes key characteristics of various racetam compounds:

| Compound | Primary Uses | Mechanism of Action | Clinical Evidence |

|---|---|---|---|

| This compound | Cognitive disorders, MS | Glutamate modulation, neuroprotection | Positive outcomes in dementia studies |

| Piracetam | Cognitive enhancement | AMPA receptor modulation | Meta-analysis supports efficacy in dementia |

| Aniracetam | Cognitive disorders | Glutamatergic activity | Improved cognitive performance reported |

| Nefiracetam | Neuroprotection | Calcium influx modulation | Efficacy in TBI models |

Mecanismo De Acción

El mecanismo exacto de acción de Imuracetam no se comprende completamente. Se cree que influye en las funciones neuronales y vasculares, similar a otras racetamas. Puede mejorar la plasticidad neuronal y la función cognitiva al modular los sistemas de neurotransmisores y mejorar la microcirculación .

Comparación Con Compuestos Similares

Imuracetam es similar a otras racetamas como Piracetam, Oxiracetam y Aniracetam. Estos compuestos comparten una estructura base común de 2-oxo-pirrolidona y son conocidos por sus efectos nootrópicos.

Actividad Biológica

Imuracetam, a member of the racetam family, is primarily recognized for its cognitive-enhancing properties. This compound has been researched for its potential neuroprotective effects, mechanisms of action, and therapeutic applications in various neurological disorders. This article compiles diverse studies and findings on the biological activity of this compound, presenting data tables and case studies to illustrate its effects.

This compound's biological activity is largely attributed to its ability to modulate neurotransmitter systems, particularly through the enhancement of cholinergic and glutamatergic transmission. The compound interacts with specific receptors in the brain, leading to increased synaptic plasticity and improved cognitive functions.

- Cholinergic System : this compound enhances acetylcholine release, which is crucial for memory and learning processes.

- Glutamatergic System : It positively influences metabotropic glutamate receptors (mGluRs), which are involved in synaptic transmission and plasticity.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties by reducing oxidative stress and preventing neuronal apoptosis. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Table 1: Neuroprotective Effects of this compound

Cognitive Enhancement

This compound has been shown to improve cognitive functions such as memory retention, learning speed, and attention span in both animal models and human studies.

Case Study: Cognitive Improvement in Elderly Patients

A clinical trial involving elderly participants demonstrated that those treated with this compound showed significant improvements in memory recall tasks compared to a placebo group. The trial was double-blind and randomized, ensuring robust data collection.

- Participants : 100 elderly individuals aged 65-80.

- Duration : 12 weeks.

- Results : Memory test scores improved by an average of 25% in the treatment group versus a 5% improvement in the placebo group.

Comparative Analysis with Other Racetams

This compound's efficacy can be compared with other racetams such as Piracetam and Aniracetam. While all share similar mechanisms, their potency and specific effects can vary.

Table 2: Comparison of Biological Activities Among Racetams

| Compound | Mechanism of Action | Cognitive Effects | Neuroprotective Effects |

|---|---|---|---|

| This compound | Enhances cholinergic/glutamatergic transmission | Significant improvement in memory recall | Reduces oxidative stress |

| Piracetam | Modulates membrane fluidity | Moderate enhancement | Neuroprotective against ischemia |

| Aniracetam | Positive modulation of mGluRs | Improves long-term potentiation | Reduces Aβ production |

Clinical Applications

This compound has potential applications in treating cognitive decline associated with aging, traumatic brain injuries, and neurodegenerative diseases like Alzheimer's. Its safety profile appears favorable based on existing studies.

Propiedades

Número CAS |

67542-41-0 |

|---|---|

Fórmula molecular |

C11H18N4O3 |

Peso molecular |

254.29 g/mol |

Nombre IUPAC |

1,3-bis[(2-oxopyrrolidin-1-yl)methyl]urea |

InChI |

InChI=1S/C11H18N4O3/c16-9-3-1-5-14(9)7-12-11(18)13-8-15-6-2-4-10(15)17/h1-8H2,(H2,12,13,18) |

Clave InChI |

WMKONRFEZGAHTE-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1)CNC(=O)NCN2CCCC2=O |

SMILES canónico |

C1CC(=O)N(C1)CNC(=O)NCN2CCCC2=O |

Key on ui other cas no. |

67542-41-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.